molecular formula C11H10FNO2S2 B6539985 4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060282-18-9

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B6539985
CAS No.: 1060282-18-9
M. Wt: 271.3 g/mol
InChI Key: LLDAVSZKFOQFDV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a thiophen-3-ylmethyl group attached to the sulfonamide nitrogen. The fluorine atom enhances electronegativity and metabolic stability, while the thiophene moiety contributes to π-π interactions and solubility modulation. Its molecular formula is C₁₁H₁₀FNO₂S₂, with a molecular weight of 279.33 g/mol. Structural analysis via NMR and mass spectrometry confirms its identity .

Properties

IUPAC Name

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c12-10-1-3-11(4-2-10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDAVSZKFOQFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward route involves reacting 4-fluorobenzenesulfonyl chloride with thiophen-3-ylmethanamine in a nucleophilic substitution reaction. The amine group attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Reaction Equation :

4-Fluorobenzenesulfonyl chloride+Thiophen-3-ylmethanamine4-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide+HCl\text{4-Fluorobenzenesulfonyl chloride} + \text{Thiophen-3-ylmethanamine} \rightarrow \text{this compound} + \text{HCl}

Optimization of Reaction Conditions

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to solubilize both reactants while minimizing side reactions.

  • Base Utilization : Triethylamine (TEA) or pyridine is added to scavenge HCl, shifting equilibrium toward product formation. Excess base (>1.5 equiv.) improves yields to 75–85%.

  • Temperature and Time : Reactions conducted at 0–5°C for 2 hours, followed by gradual warming to room temperature, prevent exothermic decomposition.

Table 1: Direct Sulfonylation Yield Under Varied Conditions

SolventBaseTemperature (°C)Yield (%)
DCMTEA0 → 2582
THFPyridine-10 → 2078
AcetoneDIPEA2565

Multi-Step Synthesis via Intermediate Functionalization

Thiophene Derivative Preparation

A modular approach first synthesizes thiophen-3-ylmethanamine from 3-thiophenecarboxaldehyde through reductive amination:

Step 1 : Condensation of 3-thiophenecarboxaldehyde with ammonium acetate in ethanol yields an imine intermediate.
Step 2 : Sodium borohydride reduction produces thiophen-3-ylmethanamine with >90% purity.

Sulfonamide Coupling

The isolated amine is then reacted with 4-fluorobenzenesulfonyl chloride under conditions mirroring Section 1. This method allows for independent optimization of each step, achieving overall yields of 68–72%.

Challenges and Mitigation

  • Intermediate Stability : Thiophen-3-ylmethanamine is hygroscopic; storage under nitrogen or in anhydrous DCM is critical.

  • Byproduct Formation : Over-sulfonylation is suppressed by maintaining a 1:1 molar ratio of sulfonyl chloride to amine.

Palladium-Catalyzed Cross-Coupling Approaches

Advantages Over Traditional Methods

  • Regioselectivity : Pd catalysts enable precise control over substitution patterns, critical for derivatives requiring additional functional groups.

  • Scalability : Reactions proceed efficiently at 0.1–5 mol% catalyst loading, reducing costs for industrial production.

Table 2: Comparison of Catalytic Methods

CatalystTemperature (°C)Yield (%)Selectivity (%)
Pd(OAc)2_2808895
PdCl2_2(PPh3_3)2_21007689

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup:

  • Reactor Type : Tubular reactor with static mixers.

  • Throughput : 10 kg/hr with 89% yield.

  • Residence Time : 8–12 minutes at 50°C.

Purification Techniques

  • Crystallization : Product recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves sulfonamide byproducts but is cost-prohibitive for bulk batches.

  • Lyophilization : Freeze-drying aqueous solutions produces amorphous powders suitable for pharmaceutical formulations.

Critical Analysis of Methodologies

Yield vs. Complexity Trade-Offs

  • Direct Sulfonylation : Highest atom economy (82% yield) but limited flexibility for structural modifications.

  • Multi-Step Synthesis : Lower overall yield (72%) but permits intermediate characterization and functional group tuning.

  • Catalytic Methods : Ideal for complex analogs but require specialized equipment and higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the thiophene moiety can be further functionalized.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex thiophene derivatives.

Scientific Research Applications

4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological research: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene moiety can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The thiophen-3-ylmethyl group offers a unique balance of electronic and steric properties, making it a viable scaffold for optimizing sulfonamide-based therapeutics. However, thiazole or piperidine substitutions may enhance target engagement .
  • Pharmacokinetics : Compounds with smaller heterocycles (e.g., thiophene) may exhibit better blood-brain barrier penetration compared to bulkier analogs, a critical factor for CNS-targeted drugs .

Biological Activity

4-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H10_{10}FNO2_2S
  • Molecular Weight : 241.26 g/mol
  • CAS Number : 1060282-18-9

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic natural substrates, allowing the compound to inhibit enzyme activity.
  • Antimicrobial Action : The compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound:

  • Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against a range of bacterial strains, including resistant strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate a promising profile for further development as an antibacterial agent.

Anticancer Activity

Research has also investigated the anticancer effects of this compound:

  • Cell Lines Tested : Various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, were used to evaluate cytotoxicity.
Cell LineIC50 (µg/mL)
MCF-712
A54915

The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
  • Metabolism : Initial studies suggest that it undergoes first-phase oxidation in liver microsomes, which may affect its bioavailability.
  • Toxicity Profiles : Preliminary toxicity assessments indicate that it has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies and Research Findings

  • A study published in RSC Advances explored the antibacterial activity of similar sulfonamide derivatives and found that modifications in the thiophenyl group enhanced activity against resistant bacterial strains .
  • Research indicated that compounds with fluorine substitutions generally exhibit improved biological activity, suggesting a structure-activity relationship that could be leveraged in drug design .

Q & A

Q. Key Considerations :

  • Control temperature to minimize byproducts (e.g., disubstitution).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of thiophene .

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for thiophene protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 5.2–5.6 ppm). Confirm fluorine coupling in ¹H NMR (e.g., splitting patterns near δ 7.3–7.7 ppm) .
    • 19F NMR : Identify the fluorine environment (δ -110 to -115 ppm for para-fluoro groups) .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 314.06) .

What chemical reactions are feasible for modifying this compound?

Methodological Answer:

  • Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in DCM to oxidize the thiophene ring to sulfoxide or sulfone derivatives .
  • Nucleophilic Substitution : Replace the fluorine atom using Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce sulfonamide to amine (requires acidic conditions, e.g., HCl/MeOH) .

Q. Reaction Design :

  • Monitor regioselectivity in substitution reactions using DFT calculations to predict electronic effects .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

Analog Synthesis :

  • Vary substituents on the benzene (e.g., Cl, CF₃) and thiophene (e.g., methyl, nitro) rings .
  • Introduce bioisosteres (e.g., replacing thiophene with furan) to assess electronic effects .

Biological Assays :

  • Screen analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
  • Correlate IC₅₀ values with Hammett σ constants or LogP to quantify SAR trends .

Q. Data Analysis :

  • Use multivariate regression to identify critical substituents affecting potency .

How can reaction conditions be optimized using design of experiments (DoE)?

Methodological Answer:

Factors to Test :

  • Temperature (25–60°C), solvent (DMF vs. THF), catalyst loading (0.1–5 mol% Pd).

Response Variables :

  • Yield, purity, reaction time.

Statistical Tools :

  • Apply Box-Behnken design to minimize experimental runs.
  • Analyze interactions using ANOVA (e.g., solvent polarity vs. catalyst efficiency) .

Q. Case Study :

  • A DoE study for Suzuki coupling improved yield from 45% to 78% by optimizing Pd(OAc)₂ loading (2 mol%) and temperature (50°C) .

How to resolve contradictions in spectral data (e.g., ambiguous NMR assignments)?

Methodological Answer:

  • 2D NMR : Use NOESY to confirm spatial proximity of thiophene methylene (-CH₂-) to sulfonamide NH .
  • X-ray Crystallography : Resolve tautomerism or conformational ambiguities (e.g., thiophene ring puckering) .
  • Comparative Analysis : Cross-reference with analogs (e.g., 4-chloro derivatives) to validate chemical shifts .

What computational methods predict binding modes with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to dock the compound into crystal structures (e.g., COX-2, PDB ID: 5KIR).
  • Score poses using AMBER force fields to prioritize hydrogen bonds with sulfonamide SO₂ .

MD Simulations :

  • Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. Validation :

  • Compare predicted binding affinities with SPR (surface plasmon resonance) data .

How to identify biological targets and pathways influenced by this compound?

Methodological Answer:

Proteomics :

  • Perform pull-down assays with biotinylated probes to capture interacting proteins .

Transcriptomics :

  • Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., cancer lines) .

Pathway Analysis :

  • Map targets to KEGG pathways (e.g., apoptosis, MAPK signaling) using DAVID Bioinformatics .

Q. Case Study :

  • A thiophene-sulfonamide analog inhibited TNF-α production by 70% in macrophages, linked to NF-κB pathway modulation .

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